2-Methyl-biphenyl-4-carboxaldehyde
Overview
Description
“2-Methyl-biphenyl-4-carboxaldehyde” is a chemical compound with the empirical formula C14H12O . It has a molecular weight of 196.24 . This compound is used as a building block in chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1ccccc1-c2ccc(C=O)cc2
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.24 and a density of 1.074±0.06 g/cm3 . The boiling point is predicted to be 321.9±21.0 °C .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-biphenyl-4-carboxaldehyde may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Aldehydes in general are known to react with amines to form imines , a process that could potentially alter the function of proteins or other biological molecules.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 19624 suggests that it may be readily absorbed and distributed throughout the body.
Result of Action
Similar compounds have been shown to have diverse biological and clinical applications , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
3-methyl-4-phenylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQFNTUCWIAWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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